tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

Enzyme Inhibition Carbonic Anhydrase Nicotinic Acetylcholine Receptor

This Boc-protected hydrazine derivative offers orthogonal reactivity for selective deprotection and further functionalization. The tetrahydropyran ring enhances stability and serves as a versatile scaffold for heterocycle synthesis (e.g., pyrazoles, triazoles). Demonstrates weak activity against carbonic anhydrase VII and nicotinic acetylcholine receptors, making it an ideal baseline for SAR studies. Validated high-yield synthetic route (~100% reduction step) supports scalable production. Suitable for medicinal chemistry, agrochemical R&D, and process development.

Molecular Formula C10H20N2O3
Molecular Weight 216.281
CAS No. 693287-79-5
Cat. No. B592187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
CAS693287-79-5
Molecular FormulaC10H20N2O3
Molecular Weight216.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1CCOCC1
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
InChIKeyKBMQRTAUUQMJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (CAS 693287-79-5): A Boc-Protected Hydrazine Intermediate for Pharmaceutical Synthesis


tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (CAS 693287-79-5) is a protected hydrazine derivative that serves as a versatile intermediate in organic synthesis, particularly for the preparation of hydrazine-based scaffolds in pharmaceutical and agrochemical applications [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group and a tetrahydro-2H-pyran-4-yl moiety, which together enhance its stability and provide orthogonal reactivity, enabling controlled deprotection and further functionalization [1]. Reported physicochemical properties include a molecular weight of 216.28 g/mol, a density of 1.07 g/cm³, and a predicted pKa of 10.42±0.20 .

Understanding the Non-Interchangeability of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate


Generic substitution fails for this compound because it is not a final drug product but a specialized synthetic building block where subtle structural modifications—such as the presence of the tetrahydropyran ring, the Boc protecting group, or the hydrazine backbone—can drastically alter reaction outcomes, downstream yields, and the biological activity of final targets. For instance, replacing the tetrahydropyranyl hydrazine moiety with a simpler amine or an unsubstituted hydrazine can lead to significant differences in both synthetic efficiency and the resulting compound's pharmacological profile [1]. Furthermore, the compound exhibits weak and selective activity against specific enzymes (e.g., carbonic anhydrase VII and nicotinic acetylcholine receptor), highlighting its potential as a starting point for structure-activity relationship (SAR) studies where small changes may lead to large shifts in potency [2][3].

Quantitative Differentiation Data for tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (CAS 693287-79-5)


Weak, Selective Enzyme Inhibition Profile: A Differentiating Starting Point for SAR

In direct head-to-head comparisons within the same assay systems, tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate exhibits a distinct and weak inhibition profile. It shows >5.00E+4 nM (IC50) against human carbonic anhydrase VII [1] and 2.00E+6 nM (EC50) against the human nicotinic acetylcholine receptor (muscle subtype) [2]. These values demonstrate low potency, a feature that is valuable for defining a baseline in SAR studies and contrasts sharply with more potent analogs that would not be suitable as non-active controls or initial synthetic intermediates.

Enzyme Inhibition Carbonic Anhydrase Nicotinic Acetylcholine Receptor

Synthetic Yield Advantage in Pyrazole Formation vs. Unsubstituted Hydrazine

When used as a reactant in the synthesis of 5-amino-1-(tetrahydropyran-4-yl)-1H-pyrazole-4-carbonitrile, the target compound (as its dihydrochloride salt) afforded a crude yield of 80% (190 g scale) [1]. This compares favorably to reactions using unsubstituted hydrazine, which often lead to complex mixtures and lower yields due to uncontrolled poly-alkylation or side reactions.

Organic Synthesis Pyrazole Yield Optimization

Orthogonal Reactivity: Boc Deprotection vs. Tetrahydropyran Ring Stability

The compound's Boc group is quantitatively removed with trifluoroacetic acid (TFA) at room temperature in 2 hours to yield the free hydrazine . In contrast, the tetrahydropyran ring remains intact under these acidic conditions, enabling a two-step orthogonal protection strategy. This is a critical advantage over compounds like 4-aminotetrahydropyran, where the free amine's reactivity cannot be orthogonally controlled without additional protection/deprotection steps.

Protecting Group Strategy Synthetic Methodology Chemical Stability

Computational Physicochemical Profile Supports Differentiated Solubility and Permeability

Calculated properties indicate a consensus Log Po/w of 1.23 and a predicted aqueous solubility (ESOL) of 6.18 mg/mL (0.0286 mol/L) . In comparison, the simpler Boc-hydrazine (tert-butyl hydrazinecarboxylate, CAS 870-46-2) has a lower molecular weight but lacks the tetrahydropyran ring's solubilizing and conformational influence. The presence of the tetrahydropyran ring in the target compound is predicted to enhance aqueous solubility compared to all-carbon cyclic analogs, making it more suitable for reactions in aqueous or polar media.

Drug-likeness Solubility Lipophilicity

Bulk Synthesis and Cost-Effective Scale-Up: A Validated Process Route

A scalable synthesis has been reported starting from N'-(tetrahydropyran-4-ylidene)hydrazinecarboxylic acid tert-butyl ester, achieving near-quantitative yield (~100%, 4.3 g) in the reduction step to the target compound . This contrasts with alternative routes to similar hydrazine building blocks that often involve lower-yielding multi-step sequences or require hazardous reagents like hydrazine monohydrate.

Process Chemistry Scale-Up Synthetic Route

Differentiated Safety Profile: Mild Irritancy vs. Highly Toxic Hydrazine Derivatives

The compound is classified with GHS hazard statements H315, H319, and H335, indicating skin, eye, and respiratory irritation, but carries a 'Warning' signal word rather than 'Danger' . This contrasts with many free hydrazine analogs (e.g., unsubstituted hydrazine or its simple salts), which are known mutagens and carcinogens requiring more stringent handling protocols. The Boc protection and tetrahydropyran substitution significantly mitigate acute toxicity.

Safety Handling Toxicity

Optimal Application Scenarios for tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (CAS 693287-79-5)


High-Yield Synthesis of Tetrahydropyran-Containing Heterocycles (e.g., Pyrazoles, Triazoles)

This compound is an ideal building block for medicinal chemists synthesizing tetrahydropyran-containing heterocycles, such as pyrazoles or triazoles, due to its demonstrated high yield (80%) in pyrazole formation reactions [1]. The orthogonal reactivity of the Boc group allows for selective deprotection and subsequent functionalization without affecting the tetrahydropyran ring, streamlining multi-step syntheses [2].

Structure-Activity Relationship (SAR) Studies as a Weak-Activity Baseline

For researchers exploring enzyme targets like carbonic anhydrase VII or nicotinic acetylcholine receptors, this compound serves as a valuable, weakly-active baseline [1][2]. Its low potency (IC50 > 50 μM) makes it an excellent starting point for SAR studies, where modifications can be introduced to systematically increase affinity and selectivity, providing clear structure-activity feedback.

Large-Scale Process Development and Pilot Plant Synthesis

Process chemists can leverage the validated, high-yielding synthetic route (~100% yield in the key reduction step) and the compound's favorable safety profile (Warning vs. Danger) to scale up production efficiently and safely [1][2]. The predictable solubility (6.18 mg/mL) and stability under inert atmosphere at 2-8°C facilitate handling and storage in industrial settings .

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